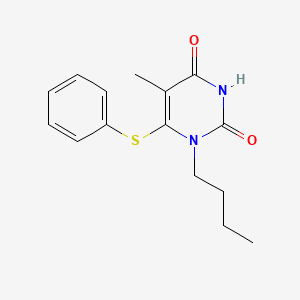
1-Butyl-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-6-(phenylthio)thymine is a synthetic compound that belongs to the class of thymine derivatives. . This compound has garnered interest due to its unique chemical structure and promising biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-(phenylthio)thymine typically involves the lithiation of 5-ethyluracil derivatives followed by reaction with an aryl aldehyde . The process includes:
Lithiation: Using lithium diisopropylamide (LDA) to lithiate 5-ethyluracil derivatives.
Reaction with Aryl Aldehyde: The lithiated intermediate reacts with an aryl aldehyde to form 6-(arylhydroxymethyl)-5-ethyluracil derivatives.
Oxidative Hydrolysis: This step converts the thione to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to modify the phenylthio group.
Substitution: The butyl and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenylthio derivatives.
Substitution: A variety of substituted thymine derivatives.
Applications De Recherche Scientifique
1-Butyl-6-(phenylthio)thymine has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of thymine derivatives.
Biology: Investigated for its potential as an antiviral agent, particularly against HIV-1.
Medicine: Explored as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment.
Mécanisme D'action
The mechanism of action of 1-Butyl-6-(phenylthio)thymine involves its interaction with the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme’s active site, inhibiting its activity and preventing the replication of the virus . This inhibition is achieved through non-competitive binding, which disrupts the enzyme’s function without directly competing with the natural substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): A well-known NNRTI with similar antiviral properties.
6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil: Another thymine derivative with potent anti-HIV activity.
Uniqueness
1-Butyl-6-(phenylthio)thymine stands out due to its unique butyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thymine derivatives . Its specific structure allows for targeted interactions with the reverse transcriptase enzyme, making it a promising candidate for further drug development .
Propriétés
Numéro CAS |
136160-21-9 |
|---|---|
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-butyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2S/c1-3-4-10-17-14(11(2)13(18)16-15(17)19)20-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |
Clé InChI |
LRAWIWVJQCNVJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



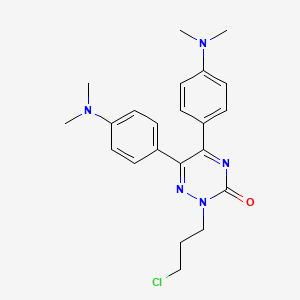
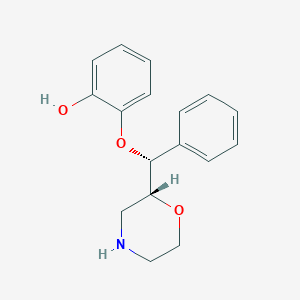


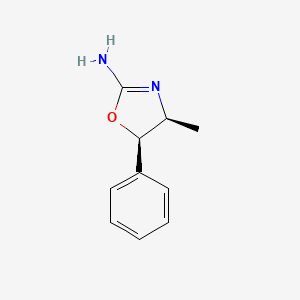
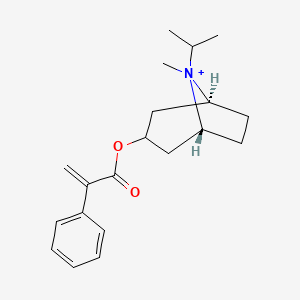
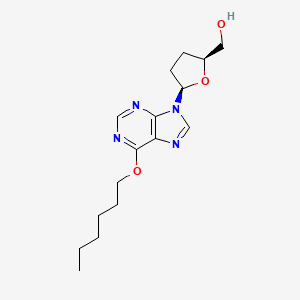
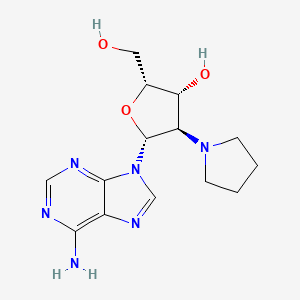
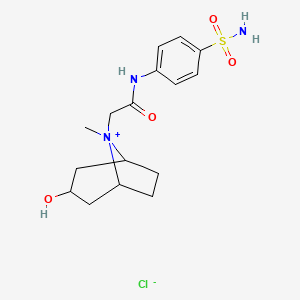
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)



